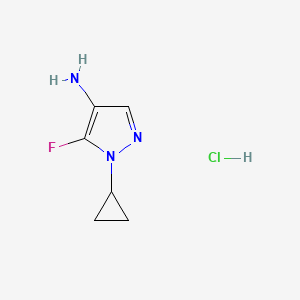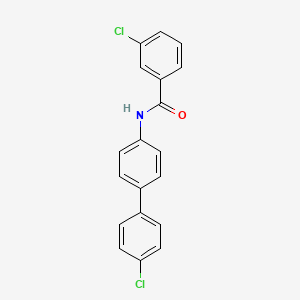
2-((4-Isobutoxybenzyl)thio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Isobutoxybenzyl)thio)ethanamine is an organic compound with the molecular formula C13H21NOS and a molecular weight of 239.38 g/mol . This compound is characterized by the presence of an ethanamine group attached to a benzyl thioether, which is further substituted with an isobutoxy group on the benzene ring. It is a relatively rare and unique chemical, often used in specialized research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isobutoxybenzyl)thio)ethanamine typically involves the following steps:
Formation of the Benzyl Thioether: The initial step involves the reaction of 4-isobutoxybenzyl chloride with thiourea to form the corresponding benzyl thioether.
Amination: The benzyl thioether is then reacted with ethylenediamine under controlled conditions to introduce the ethanamine group.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Isobutoxybenzyl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((4-Isobutoxybenzyl)thio)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Isobutoxybenzyl)thio)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxybenzyl)thio)ethanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
2-((4-Chlorobenzyl)thio)ethanamine: Contains a chlorine atom on the benzene ring instead of an isobutoxy group.
Uniqueness
2-((4-Isobutoxybenzyl)thio)ethanamine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C13H21NOS |
|---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine |
InChI |
InChI=1S/C13H21NOS/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14/h3-6,11H,7-10,14H2,1-2H3 |
InChI Key |
HOUADCOZGLQJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)



